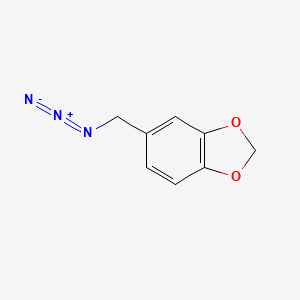

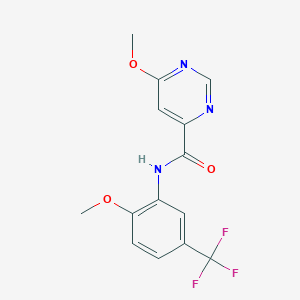

![molecular formula C11H15FN2O B3009456 [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-69-1](/img/structure/B3009456.png)

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine”, is a topic of ongoing research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of “[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine” consists of a fluoropyridinyl group attached to an oxanyl group via a methanamine linker . The exact structure can be found in various chemical databases .Scientific Research Applications

Biased Agonists in Antidepressant Drug Development

A significant application of derivatives similar to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is in the development of biased agonists targeting serotonin 5-HT1A receptors. These compounds, such as the derivative NLX-204, have shown promising antidepressant-like activity in preclinical studies. NLX-204, specifically, demonstrated high selectivity and potency in stimulating ERK1/2 phosphorylation, indicating its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Catalysts in Organic Synthesis

Compounds related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used as catalysts in various chemical reactions. For instance, nickel(II) complexes derived from similar fluorinated ligands have shown efficiency in catalyzing oxidation of cyclohexane and O-arylation of phenol. These catalysts are characterized by their ability to undergo one-electron oxidation, making them useful for selective and efficient catalytic processes (Kerbib et al., 2020).

Antibacterial and Antifungal Applications

Derivatives of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have also been synthesized and evaluated for their antibacterial and antifungal activities. A study involving the synthesis of a related compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, showed acceptable results in antibacterial and antifungal tests (Rao et al., 2013).

Application in Hydroxylation of Alkanes

Compounds structurally related to [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine have been used in the hydroxylation of alkanes. Diiron(III) complexes with similar ligands have been shown to be effective catalysts for this process, demonstrating high turnover numbers and good selectivity (Sankaralingam & Palaniandavar, 2014).

Photocatalysis and DNA Cleavage

Research also indicates the use of related compounds in photocatalysis and DNA cleavage. For example, complexes featuring similar ligands have enhanced rates of electron transfer to oxygen under UV or visible irradiation, leading to the formation of superoxide radical anions and Fe(III) redox states. This property is significant in the context of oxidative DNA cleavage (Draksharapu et al., 2012).

properties

IUPAC Name |

[4-(3-fluoropyridin-2-yl)oxan-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-9-2-1-5-14-10(9)11(8-13)3-6-15-7-4-11/h1-2,5H,3-4,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNQHCHCWBPQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

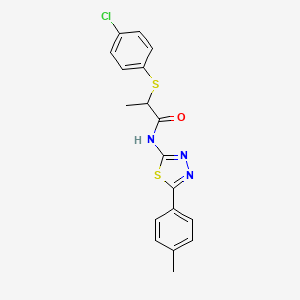

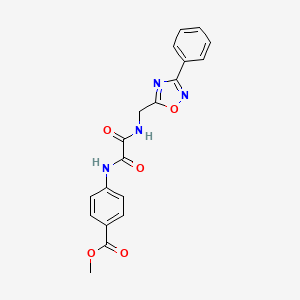

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)

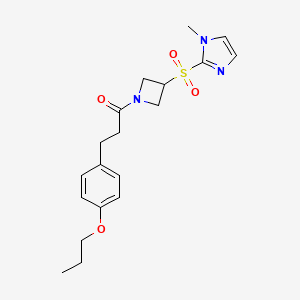

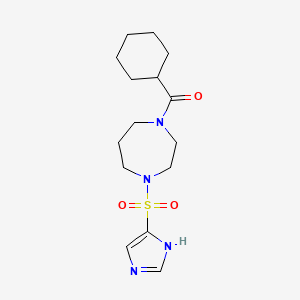

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

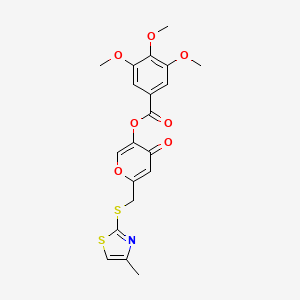

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)